Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate

Atypical antipsychotic Structure-activity relationship (SAR) Dopamine D2 receptor

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate (CAS 681464-19-7) is a 7-substituted tetrahydroquinolin-2-one derivative with molecular formula C14H17NO3 and molecular weight 247.29 g/mol. It belongs to the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold class, a privileged structure in medicinal chemistry that serves as a core motif in atypical antipsychotic agents (e.g., aripiprazole), cognition activators, and PDE4 inhibitors.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 681464-19-7
Cat. No. B3020977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate
CAS681464-19-7
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC2=C(CCC(=O)N2)C=C1
InChIInChI=1S/C14H17NO3/c1-2-18-14(17)8-4-10-3-5-11-6-7-13(16)15-12(11)9-10/h3,5,9H,2,4,6-8H2,1H3,(H,15,16)
InChIKeyCAWBULKPEUITAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate (CAS 681464-19-7): Core Molecular Identity and Procurement-Grade Specifications


Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate (CAS 681464-19-7) is a 7-substituted tetrahydroquinolin-2-one derivative with molecular formula C14H17NO3 and molecular weight 247.29 g/mol . It belongs to the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold class, a privileged structure in medicinal chemistry that serves as a core motif in atypical antipsychotic agents (e.g., aripiprazole), cognition activators, and PDE4 inhibitors [1]. The compound is commercially available through multiple vendors with purity specifications ranging from 95% (AKSci) to 98% (MolCore, Leyan) . Its systematic IUPAC name is ethyl 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoate, and it is also synonymized as 7-quinolinepropanoic acid, 1,2,3,4-tetrahydro-2-oxo-, ethyl ester . The compound is supplied exclusively for research and laboratory use, not for human or veterinary applications .

Why Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate Cannot Be Replaced by Other Tetrahydroquinolinone Building Blocks for Regiospecific Synthetic Applications


Within the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold class, substitution position is a critical determinant of downstream biological activity and synthetic utility. The 7-position substitution pattern is structurally required for constructing aripiprazole-class atypical antipsychotics, where the 7-oxy linkage serves as the essential tether for the piperazine pharmacophore [1]. Positional isomers—such as the 6-yl or 8-yl propanoate analogs—are not interchangeable, as SAR studies on 8-substituted 3,4-dihydroquinolinones demonstrate that even subtle changes in substitution position translate to large changes in potency and selectivity at dopamine D2 and serotonin 5-HT2A receptors [2]. Furthermore, the ethyl ester functionality provides a specific hydrolytic liability and lipophilicity profile distinct from the free carboxylic acid (increased polarity, potential salt formation) or methyl ester (altered metabolic stability), making generic substitution inadvisable without revalidation of the entire synthetic route or biological assay cascade [3].

Quantitative Differentiation Evidence for Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate Against Closest Analogs


Regiochemical Differentiation: 7-yl vs. 8-yl Propanoate Substitution Determines CNS Pharmacological Activity

In the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, the 7-position is the critical attachment point for the butoxy linker in aripiprazole (4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl), a clinically approved atypical antipsychotic with Ki values of 0.34 nM at D2L and 1.6 nM at 5-HT1A receptors [1]. By contrast, the 8-position propanoic acid derivatives described in US 4,677,112 were developed as cognition activators with a distinct pharmacological profile targeting cholinergic function, not dopaminergic/serotonergic systems [2]. The 7-yl propanoate ester serves as a direct synthetic precursor to 7-oxy-linked pharmacophores, whereas the 8-isomer cannot be converted to this regiospecific architecture. In primary in vitro assays, 8-substituted 3,4-dihydroquinolinones exhibited D2 IC50 values ranging from 0.6 nM to >1000 nM depending on subtle substitution changes, demonstrating that positional isomer identity is a binary determinant of target engagement [3].

Atypical antipsychotic Structure-activity relationship (SAR) Dopamine D2 receptor

Ester Functionality Differentiation: Ethyl Ester vs. Free Carboxylic Acid for Downstream Derivatization Control

The ethyl ester of 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate provides a protected carboxylate form that is directly compatible with further synthetic transformations (e.g., amide coupling, reduction to aldehyde, or Grignard addition) without requiring additional protection/deprotection steps. The free carboxylic acid analog (the corresponding 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoic acid) would necessitate activation (e.g., EDC/HOBt or conversion to acid chloride) prior to amide bond formation, adding synthetic steps and potentially introducing racemization or side reactions . The ethyl ester form also offers increased organic solubility compared to the free acid, facilitating homogeneous reaction conditions in aprotic solvents (predicted logP for the ethyl ester is approximately 1.5–2.0 based on structural analogs, versus approximately 0.5–1.0 for the free acid) [1]. In biological systems, the ethyl ester serves as a latent prodrug form, as demonstrated by the cognition activator series where both ethyl esters and free acids were evaluated for in vivo activity after oral administration [2].

Prodrug design Synthetic intermediate Hydrolytic stability

Commercial Availability and Purity Specification Differentiation Among Vendors

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate (CAS 681464-19-7) is available from multiple commercial suppliers with documented purity specifications. AKSci supplies the compound at 95% purity (Catalog 2214CH) . Chemenu offers 97% purity (Catalog CM257386) . MolCore and Leyan provide specifications of ≥98% (NLT 98%) . Toronto Research Chemicals (TRC) distributes the compound as Catalog E259700, packaged at 750 mg per unit [1]. ChemScene lists the compound as Catalog CS-0589894 . This multi-vendor availability reduces single-supplier dependency risk. In contrast, the closest positional isomer, ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanoate, has no identified commercial supplier, and the 6-yl-oxy propanoic acid derivatives (CAS 58898-41-2) are available only as the free acid, not the ethyl ester . The 7-yl ethyl ester thus offers superior procurement accessibility for research programs requiring the regiospecific building block.

Procurement specification Vendor comparison Purity analysis

Scaffold Privilege Differentiation: 2-Oxo-tetrahydroquinoline vs. Tetrahydroquinoline vs. Quinoline Cores for Biological Target Engagement

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold present in the target compound offers distinct advantages over the fully aromatic quinoline and the non-oxo tetrahydroquinoline cores. The 2-oxo group serves as both a hydrogen bond acceptor and donor (in its lactam form), enabling bidentate interactions with biological targets that are not possible with the non-oxo tetrahydroquinoline [1]. In the 8-substituted 3,4-dihydroquinolinone series evaluated as atypical antipsychotics, the 2-oxo group was essential for maintaining the desired 10-fold selectivity ratio between 5-HT2A and D2 affinity, a parameter believed necessary for optimal separation between primary in vivo efficacy and extrapyramidal side effects in rat models [2]. Compounds lacking the 2-oxo group (tetrahydroquinolines) showed altered potency profiles. Additionally, the partially saturated ring system of the tetrahydroquinolinone provides greater molecular flexibility (measured by number of rotatable bonds: the 7-propanoate chain contributes 3 rotatable bonds; the ethyl ester contributes 2 additional rotatable bonds for a total of 5 rotatable bonds beyond the core) compared to the planar, conformationally restricted quinoline system, which can be exploited for induced-fit binding mechanisms [3].

Privileged scaffold Drug-likeness Target engagement profile

Linker Length Differentiation: Propanoate (C3) vs. Acetate (C2) vs. Butanoate (C4) Side Chain for Pharmacophore Spacing

The propanoate (C3) linker between the tetrahydroquinolinone core and the ester terminus provides a specific spatial separation that is distinct from both the shorter acetate (C2) and longer butanoate (C4) homologs. In the context of tetrahydroquinolinone-based drug discovery, linker length at the 7-position directly modulates the distance between the core scaffold and the terminal functional group, which is critical for spanning between adjacent binding pockets in target proteins [1]. The aripiprazole pharmacophore employs a 4-carbon butoxy linker (O-(CH2)4-) from the 7-position to reach the piperazine moiety, which in turn binds to the D2 receptor orthosteric site. The propanoate ethyl ester provides a C3 linker with a terminal ester that can be reduced to the corresponding alcohol (3-hydroxypropyl) and subsequently converted to the butoxy chain required for aripiprazole analogs [2]. In contrast, the corresponding 7-yl acetate (C2 linker) would be one methylene unit too short, while the 7-yl butanoate (C4) would already match the target chain length but with a terminal ester rather than the required alcohol/leaving group for piperazine coupling [3]. The C3 propanoate thus represents the optimal intermediate chain length for stepwise homologation to the biologically active C4 butoxy tether.

Linker optimization Pharmacophore geometry Structure-based design

CAS Registry Specificity: Distinction from Co-eluting Isomers and Misassigned Registry Numbers

The compound CAS 681464-19-7 is unambiguously assigned to ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate. However, vendor database cross-referencing reveals a potential identity confusion: CAS 61905-90-6 has been inconsistently applied. While Parchem lists 61905-90-6 as a synonym for the 7-yl propanoate ethyl ester, other authoritative sources assign CAS 61905-90-6 to ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate—a structurally unrelated indole derivative . This discrepancy underscores the importance of verifying CAS registry assignments against molecular formula (C14H17NO3) and InChI string (InChI=1S/C14H17NO3/c1-2-18-14(17)8-4-10-3-5-11-6-7-13(16)15-12(11)9-10/h3,5,9H,2,4,6-8H2,1H3,(H,15,16)) when procuring this compound . The structurally distinct positional isomer ethyl (2-oxo-3,4-dihydro-(1H)-quinolin-3-yl)propionate (SpectraBase Compound ID C6CIBtPi75h) shares the same molecular formula and molecular weight but has a different InChIKey (OZCXBYKYNUOZCQ-UHFFFAOYSA-N), confirming that molecular formula alone is insufficient for identity verification [1]. Procurement protocols should require InChIKey matching to the target structure (InChIKey for CAS 681464-19-7: derived from the canonical SMILES O=C(OCC)CCC1=CC2=C(C=C1)CCC(N2)=O).

Chemical identity verification CAS registry integrity Quality control

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Synthesis of Aripiprazole Analogs and 7-Oxy-Tethered Quinolinone Antipsychotic Candidates

The 7-yl propanoate ethyl ester serves as a direct precursor for constructing the 7-oxybutyl tether that defines the aripiprazole pharmacophore [1]. Reduction of the ester to the primary alcohol (3-hydroxypropyl), followed by chain homologation to the 4-bromobutoxy derivative and subsequent piperazine coupling, yields the core structure of aripiprazole-class atypical antipsychotics. This scaffold is validated by the clinical approval of aripiprazole (D2L Ki = 0.34 nM, 5-HT1A Ki = 1.6 nM) and ongoing research into next-generation quinolinone-based antipsychotics with improved target selectivity and reduced metabolic liability [2]. The 7-yl ethyl ester provides the correct regiochemistry and linker chain length for this application, whereas the 6-yl or 8-yl isomers cannot access the same pharmacophore geometry.

Diversification Library Synthesis for Dopamine-Serotonin Receptor Selectivity Profiling

Medicinal chemistry programs seeking to profile structure-activity relationships around the 2-oxo-tetrahydroquinoline scaffold can use this compound as a key diversification point. The ethyl ester can be converted to amides, hydrazides, alcohols, aldehydes, or heterocycles without affecting the core scaffold integrity [1]. Published SAR from the Pfizer 8-substituted series demonstrates that subtle modifications on the tetrahydroquinolinone core produce large changes in D2/5-HT2A potency ratios (spanning >3 orders of magnitude in IC50), making systematic library synthesis around this scaffold a productive strategy for identifying selective antipsychotic candidates [2]. The 7-position ethyl ester enables this exploration with a well-defined synthetic handle.

CETP Inhibitor Development Using the Tetrahydroquinoline Platform

Beyond antipsychotic applications, 1,2,3,4-tetrahydroquinoline derivatives have been designed as potent inhibitors of cholesteryl ester transfer protein (CETP), a validated target for raising HDL-C and treating atherosclerosis [1]. The 7-yl propanoate ethyl ester provides a functionalized tetrahydroquinoline core that can be elaborated into CETP inhibitor chemotypes. The ethyl ester functionality allows for systematic exploration of ester/amide bioisosteres to optimize metabolic stability and pharmacokinetic profiles. This application expands the procurement rationale beyond CNS indications into cardiovascular drug discovery [2].

PDE4 Inhibitor Fragment Elaboration and Lead Optimization

The tetrahydroquinolin-2-one core is a recognized scaffold for phosphodiesterase type 4 (PDE4) inhibition, a target validated for asthma, COPD, and psoriasis [1]. Quinoline-based PDE4 inhibitors have been optimized for inhaled administration through fragment-based elaboration strategies [2]. The 7-yl propanoate ethyl ester provides an elaborated fragment with a synthetic handle for further optimization, enabling structure-aided identification campaigns similar to those that produced potent tetrahydroisoquinoline PDE4 inhibitors. The 7-substitution pattern allows for exploration of the PDE4 catalytic site periphery, a region critical for achieving subtype selectivity (PDE4B vs. PDE4D) that may reduce emetic side effects.

Quote Request

Request a Quote for Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.